1H-Indole-6-carboxamide 1H-Indole-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 1670-88-8
VCID: VC21204218
InChI: InChI=1S/C9H8N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12)
SMILES: C1=CC(=CC2=C1C=CN2)C(=O)N
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

1H-Indole-6-carboxamide

CAS No.: 1670-88-8

Cat. No.: VC21204218

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-6-carboxamide - 1670-88-8

Specification

CAS No. 1670-88-8
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 1H-indole-6-carboxamide
Standard InChI InChI=1S/C9H8N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12)
Standard InChI Key KJLFFCRGGGXQKE-UHFFFAOYSA-N
SMILES C1=CC(=CC2=C1C=CN2)C(=O)N
Canonical SMILES C1=CC(=CC2=C1C=CN2)C(=O)N

Introduction

Chemical Structure and Properties

1H-Indole-6-carboxamide belongs to the indole family, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound features a carboxamide group (-CONH₂) at the 6-position of the indole scaffold. This specific substitution pattern contributes to its unique chemical properties and biological activities.

Physical and Chemical Properties

The physical and chemical properties of 1H-Indole-6-carboxamide are summarized in the following table:

PropertyDescription
Molecular FormulaC₉H₈N₂O
Molecular WeightApproximately 160.17 g/mol
AppearanceCrystalline solid
SolubilityModerately soluble in polar organic solvents
Functional GroupsIndole (NH), carboxamide (CONH₂)

Structural Characteristics

The 1H-Indole-6-carboxamide structure contains two nitrogen atoms - one in the pyrrole ring of the indole scaffold and another in the carboxamide group. This arrangement creates multiple hydrogen bonding sites, enabling interactions with various biological targets. The presence of the carboxamide group at position 6 distinguishes it from other indole derivatives and contributes to its specific biological profile.

Synthesis Methods

Several synthetic routes can be employed to prepare 1H-Indole-6-carboxamide, with most approaches utilizing indole-6-carboxylic acid as a starting material.

Synthesis from Indole-6-carboxylic Acid

The most common synthetic pathway involves the transformation of indole-6-carboxylic acid into the corresponding carboxamide through an amidation reaction. This process typically requires the activation of the carboxylic acid followed by reaction with ammonia or ammonium salts.

Based on similar synthetic routes, the synthesis might involve the following steps:

  • Activation of indole-6-carboxylic acid using coupling agents

  • Reaction with ammonia to form the carboxamide

  • Purification of the final product

A similar approach is utilized in the synthesis of N-methoxy-N-methyl-1H-Indole-6-carboxamide, where indole-6-carboxylic acid reacts with N,O-Dimethylhydroxylamine hydrochloride .

Alternative Synthetic Approaches

Alternative methods for synthesizing 1H-Indole-6-carboxamide may include:

  • Direct functionalization of the indole ring at the 6-position

  • Construction of the indole ring with pre-installed carboxamide functionality

  • Conversion of other functional groups (e.g., nitriles, esters) at the 6-position to carboxamide

Chemical Reactivity

The reactivity of 1H-Indole-6-carboxamide is largely determined by its functional groups and electronic distribution.

Reactivity of the Indole Moiety

The indole nucleus in 1H-Indole-6-carboxamide is susceptible to various chemical transformations:

  • Electrophilic Substitution: The electron-rich nature of the indole ring facilitates electrophilic substitution reactions, particularly at positions 2 and 3.

  • N-Substitution: The NH group of the indole can undergo N-alkylation or N-acylation reactions, similar to the N-methylation observed in related compounds like 1-methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide.

  • Oxidation: The indole ring can undergo oxidation reactions, potentially forming quinonoid structures as seen in related indole derivatives.

Reactivity of the Carboxamide Group

The carboxamide functionality in 1H-Indole-6-carboxamide participates in various reactions:

  • Hydrolysis: Under acidic or basic conditions, the carboxamide can undergo hydrolysis to form indole-6-carboxylic acid.

  • Dehydration: The carboxamide can be dehydrated to form nitriles using dehydrating agents.

  • Reduction: Reduction of the carboxamide can yield amines.

Biological Activity

Based on studies of structurally similar indole derivatives, 1H-Indole-6-carboxamide likely exhibits diverse biological activities. Indole derivatives are known for their wide-ranging pharmacological properties.

Cancer Cell LinePotential ActivityMechanism
HeLaModerate to highMay involve enzyme inhibition and apoptosis induction
A549ModeratePotential cell cycle arrest
MDA-MB-231Low to moderatePossible involvement in signaling pathways

Antimicrobial Properties

Like other indole derivatives, 1H-Indole-6-carboxamide may possess antimicrobial activity against various bacterial strains. Related compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Neurological Applications

Indole derivatives have been extensively studied for their effects on the central nervous system. The structural features of 1H-Indole-6-carboxamide suggest potential interactions with neuroreceptors, which could lead to applications in treating neurological disorders.

Structure-Activity Relationships

Understanding the relationship between the structure of 1H-Indole-6-carboxamide and its biological activities is crucial for drug development and optimization.

Key Structural Features

Several structural features contribute to the biological activity of 1H-Indole-6-carboxamide:

Structural Modifications

Modifications to the basic structure of 1H-Indole-6-carboxamide can significantly alter its biological activities:

  • N-Substitution: N-methylation of the indole nitrogen, as seen in 1-methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide, can change the compound's binding properties and pharmacokinetic profile.

  • Carboxamide Modification: Substitution on the carboxamide nitrogen, as in N-methoxy-N-methyl-1H-Indole-6-carboxamide, can affect the compound's reactivity and biological activity .

  • Ring Substitution: Additional substitutions on the indole ring can modulate the compound's lipophilicity, electronic properties, and target selectivity.

Research Applications

1H-Indole-6-carboxamide serves as a valuable research tool and building block in various scientific fields.

Medicinal Chemistry

In medicinal chemistry, 1H-Indole-6-carboxamide and its derivatives are explored for their potential therapeutic applications:

  • As lead compounds for developing new anticancer agents

  • In the design of novel antimicrobial compounds

  • For the development of neurological drugs

Chemical Biology

The compound can be utilized in chemical biology studies to:

  • Probe enzyme mechanisms

  • Investigate receptor-ligand interactions

  • Develop chemical tools for studying biological processes

Materials Science

The unique structural features of 1H-Indole-6-carboxamide make it potentially useful in materials science applications, such as:

  • Development of organic electronic materials

  • Creation of supramolecular assemblies through hydrogen bonding

  • Design of fluorescent probes

Comparison with Similar Compounds

Comparing 1H-Indole-6-carboxamide with structurally related compounds provides valuable insights into its unique properties and potential applications.

Comparison with Other Indole-6-substituted Derivatives

CompoundStructural DifferenceDistinct Properties
1H-Indole-6-carboxylic acidCarboxylic acid instead of carboxamideMore acidic, different solubility profile
1H-Indole-6-carbothioamideSulfur instead of oxygen in the amideDifferent hydrogen bonding properties, increased lipophilicity
N-methoxy-N-methyl-1H-Indole-6-carboxamideN-substituted carboxamideModified reactivity, different biological target interactions
5-amino-1H-indole-6-carboxylic acidAdditional amino group at position 5Enhanced water solubility, modified biological activity

Structure-Property Relationships

The structural variations among these related compounds lead to significant differences in:

  • Physicochemical Properties: Solubility, lipophilicity, and acid-base behavior

  • Binding Affinities: Interactions with different biological targets

  • Metabolic Stability: Susceptibility to enzymatic degradation

  • Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion profiles

Future Research Directions

The study of 1H-Indole-6-carboxamide opens up several promising avenues for future research.

Synthetic Methodology Development

Future research could focus on developing more efficient and sustainable synthetic routes to 1H-Indole-6-carboxamide, including:

  • Catalyst-free methodologies

  • Green chemistry approaches

  • One-pot synthetic procedures

Biological Activity Exploration

More comprehensive studies on the biological activities of 1H-Indole-6-carboxamide are needed to fully understand its therapeutic potential:

  • Detailed mechanism of action studies

  • In vivo efficacy and toxicity evaluations

  • Target identification and validation

Structural Optimization

Structure-activity relationship studies could guide the optimization of 1H-Indole-6-carboxamide derivatives for specific applications:

  • Development of more potent anticancer agents

  • Creation of selective antimicrobial compounds

  • Design of compounds with improved pharmacokinetic properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator